(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with enaminonitriles or enaminones under reflux conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride involves the inhibition of specific enzymes, such as CDK2. This inhibition disrupts the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their enzyme inhibitory properties.
Uniqueness
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes like CDK2 . This makes it a promising candidate for further development in therapeutic applications.
Properties
Molecular Formula |
C12H17Cl3N4 |
---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-[(2S)-piperidin-2-yl]pyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C12H15ClN4.2ClH/c1-8-7-17-11(15-12(8)13)6-10(16-17)9-4-2-3-5-14-9;;/h6-7,9,14H,2-5H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
LDARQZQGNRRJED-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3)N=C1Cl.Cl.Cl |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3)N=C1Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.